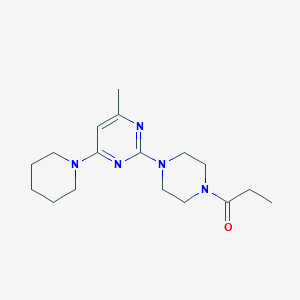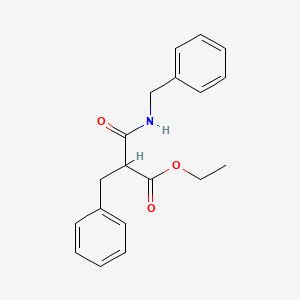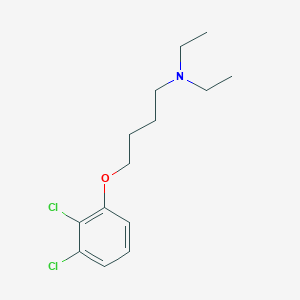
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act through various pathways. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to have several biochemical and physiological effects. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is also relatively easy to synthesize and purify, making it an attractive compound for researchers. However, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has some limitations, including its potential toxicity and lack of specificity for certain target molecules.
Direcciones Futuras
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine. One area of interest is the development of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine analogs with improved pharmacological properties. Another area of interest is the study of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine and its potential therapeutic applications.
Métodos De Síntesis
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methylpyrimidine with 4-propionyl-1-piperazine and 1-piperidinyl-1-propanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-3-16(23)21-9-11-22(12-10-21)17-18-14(2)13-15(19-17)20-7-5-4-6-8-20/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBDWJAWRUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)

![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
